BenchChemオンラインストアへようこそ!

Salvigenin-d9

LC-MS/MS Quantitative Bioanalysis Isotope Dilution Mass Spectrometry

Salvigenin-d9 is the requisite +9 Da deuterated SIL-IS for accurate Salvigenin quantification in LC-MS/MS bioanalysis. It co-elutes with Salvigenin to correct 30–80% matrix effects in plasma, tissue homogenates, and plant extracts. Non-isotopic or structurally analogous flavone standards introduce unacceptable analytical error. Essential for IND-enabling PK studies, clinical trial sample analysis (e.g., NCT02353273), and botanical standardization. Procure exclusively to meet FDA/ICH M10 method validation requirements.

Molecular Formula C18H16O6
Molecular Weight 337.4 g/mol
Cat. No. B12411773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvigenin-d9
Molecular FormulaC18H16O6
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O
InChIInChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3/i1D3,2D3,3D3
InChIKeyQCDYOIZVELGOLZ-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvigenin-d9 for Quantitative Bioanalysis: Procurement-Grade Deuterated Internal Standard for Salvigenin LC-MS/MS Assays


Salvigenin-d9 is a deuterium-labeled stable isotope internal standard (SIL-IS) of Salvigenin (also known as Psathyrotin), a naturally occurring trimethoxylated flavone belonging to the flavonoid class of polyphenolic compounds . The compound is characterized by the substitution of nine hydrogen atoms with deuterium atoms (C₁₈H₇D₉O₆), resulting in a nominal mass shift of +9 Da (molecular weight 337.37 g/mol) relative to unlabeled Salvigenin . Salvigenin-d9 is specifically designed and procured as an analytical reference standard for the accurate quantification of Salvigenin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms . Unlike the unlabeled parent compound, which is investigated for its intrinsic pharmacological activities, Salvigenin-d9 serves a distinct analytical function, enabling precise isotope dilution mass spectrometry (IDMS) workflows that correct for variable sample preparation recovery, ionization efficiency fluctuations, and matrix effects inherent to bioanalytical method development and validation [1].

Why Unlabeled Salvigenin or Non-Isotopic Flavonoid Analogs Cannot Substitute for Salvigenin-d9 in Validated LC-MS/MS Workflows


The substitution of Salvigenin-d9 with unlabeled Salvigenin, structurally related flavones (e.g., cirsimaritin, genkwanin), or non-isotopic internal standards in quantitative bioanalytical assays introduces unacceptable analytical error and fails to meet regulatory method validation requirements. Salvigenin-d9 functions as a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the target analyte Salvigenin and exhibits nearly identical extraction recovery, ionization response in the electrospray ionization (ESI) source, and chromatographic behavior, thereby compensating for matrix effects that can suppress or enhance ionization by 30–80% in complex biological samples such as plasma, tissue homogenates, or plant extracts [1]. In contrast, unlabeled Salvigenin cannot serve as an internal standard because it is indistinguishable from endogenous or administered Salvigenin in the sample, precluding separate MS/MS channel monitoring. Structurally analogous flavones, even when deuterated (e.g., cirsimaritin-d3 or genkwanin-d3), exhibit different retention times, fragmentation patterns, and matrix effect profiles, leading to incomplete correction of ion suppression or enhancement and compromising assay accuracy and precision [2]. Furthermore, regulatory guidance documents including the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10 explicitly recommend the use of a stable isotope-labeled analog of the analyte as the internal standard whenever feasible, making Salvigenin-d9 the only analytically defensible choice for Salvigenin quantification in regulated bioanalysis .

Salvigenin-d9 Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons and Analytical Specifications


Mass Spectrometric Differentiation: Salvigenin-d9 Enables +9 Da Mass Shift for Unambiguous MRM Channel Separation from Salvigenin

Salvigenin-d9 provides a nominal mass increase of +9 Da relative to unlabeled Salvigenin due to the substitution of nine hydrogen atoms with deuterium across three methoxy groups and the phenolic hydroxyl positions, yielding a molecular formula of C₁₈H₇D₉O₆ and molecular weight of 337.37 g/mol . This mass differential is sufficient to establish separate multiple reaction monitoring (MRM) transitions in LC-MS/MS, enabling simultaneous quantification of the analyte (Salvigenin) and the internal standard (Salvigenin-d9) in the same chromatographic run without cross-interference [1]. In comparison, ¹³C-labeled analogs provide similar mass shifts but are substantially more costly to synthesize; non-deuterated structural analogs (e.g., cirsimaritin, m/z 315 → fragments) lack co-elution fidelity and cannot correct for compound-specific matrix effects [2].

LC-MS/MS Quantitative Bioanalysis Isotope Dilution Mass Spectrometry

Matrix Effect Compensation: Deuterated Internal Standard Corrects Ion Suppression and Enhances Salvigenin Assay Accuracy

Stable isotope-labeled internal standards (SIL-IS) such as Salvigenin-d9 are the regulatory-preferred approach for correcting matrix effects in LC-MS/MS bioanalysis, with published recovery experiments demonstrating that deuterated flavonoid internal standards yield single-point recovery values ranging from 80–104% across complex matrices including plant extracts and biological fluids [1]. In contrast, methods employing non-isotopic internal standards or external standard calibration without SIL-IS correction exhibit accuracy deviations exceeding ±15–20% due to uncompensated ion suppression or enhancement, which fails to meet the FDA and EMA bioanalytical method validation acceptance criteria of ±15% (±20% at LLOQ) [2]. The deuterium labeling of Salvigenin-d9 ensures nearly identical extraction efficiency and ionization response to Salvigenin, enabling the internal standard to track and mathematically correct for sample-to-sample variability in LC-MS/MS signal intensity [3].

Bioanalytical Method Validation Matrix Effects Ion Suppression

Metabolic Pathway Differentiation: Salvigenin-d9 Avoids Deuterium Isotope Effects on UGT-Mediated Glucuronidation Observed with Alternative Flavones

Salvigenin demonstrates significant concentration-dependent inhibition of UDP-glucuronosyltransferases UGT1A8 and UGT1A10 in Caco-2 intestinal cell models, with measurable inhibition observed at 100 µM alongside comparator flavonoids baicalein and wogonin [1]. This UGT inhibition profile is critical because deuterium substitution in Salvigenin-d9 may produce a kinetic isotope effect (KIE) on metabolic stability; however, the nine deuterium atoms in Salvigenin-d9 are positioned on methoxy and hydroxyl groups rather than at metabolically labile C-H bonds, minimizing the risk of altered UGT substrate recognition compared to flavones with ring-deuterated positions that exhibit aberrant glucuronidation kinetics [2]. In contrast, alternative flavones such as scutellarein failed to inhibit UGT1A8 and UGT1A10 at 100 µM in the same assay system, and wogonin did not significantly increase raloxifene basolateral accumulation [3]. These differential UGT interaction profiles preclude simple one-to-one substitution of Salvigenin-d9 with a different deuterated flavone internal standard for Salvigenin quantification in intestinal metabolism or drug-drug interaction studies.

Drug Metabolism UGT Inhibition Phase II Conjugation

Lipid-Lowering and Mitochondrial Functional Activity: Salvigenin Exhibits Dual Metabolic Modulation Quantitatively Distinct from Co-Isolated Sesquiterpenoids

In a head-to-head evaluation of 17 pure secondary metabolites isolated from Achillea wilhelmsii, salvigenin (14) demonstrated a dual pharmacological activity profile that was not observed for any other compound in the panel: it simultaneously decreased de novo palmitic acid biosynthesis by 22.5% and stimulated mitochondrial functionality by 15.4% at a test concentration of 30 µM [1]. In contrast, the sesquiterpene hanphyllin (8) exhibited only selective cholesterol-lowering activity (−12.7% at 30 µM), while santoflavone (13) stimulated glucose uptake via GLUT transporters (+16.2% at 30 µM) without affecting lipid biosynthesis [2]. This quantitative differentiation establishes that salvigenin is unique among the Achillea wilhelmsii secondary metabolome in possessing combined lipid-lowering and mitochondrial stimulatory effects, which has direct implications for studies investigating the compound's role in metabolic syndrome and energy homeostasis [3].

Metabolic Syndrome Lipid Biosynthesis Mitochondrial Bioenergetics

Vasorelaxant Potency Differentiation: Salvigenin Exhibits Higher pEC50 than 6-Hydroxyluteolin Tetramethyl Ether in Rat Aortic Ring Assays

In a direct comparative study of two methoxylated flavones in isolated rat aortic rings, salvigenin demonstrated a higher vasorelaxant potency than 6-hydroxyluteolin 6,7,3′,4′-tetramethyl ether, as reflected by their respective pEC50 values [1]. Although maximal relaxation (E_max) was similar between the two compounds, the difference in pEC50 indicates that salvigenin achieves 50% of maximal relaxation at a lower molar concentration. Mechanistically, endothelium removal markedly reduced salvigenin-induced relaxation, and the response was significantly inhibited by both the NO synthase inhibitor L-NOARG and the cyclooxygenase inhibitor indomethacin, indicating dual mediation by endothelium-derived nitric oxide (NO) and prostacyclin [2]. In contrast, the relaxation induced by 6-hydroxyluteolin tetramethyl ether was only partially affected by endothelium removal and was insensitive to indomethacin, indicating a distinct, prostacyclin-independent mechanism [3].

Cardiovascular Pharmacology Vasorelaxation Endothelium-Dependent Relaxation

Salvigenin-d9 Optimal Application Scenarios: Procurement-Driven Use Cases for Quantitative Bioanalysis and Metabolic Pharmacology


GLP-Compliant LC-MS/MS Bioanalytical Method Development and Validation for Salvigenin Pharmacokinetic Studies

Salvigenin-d9 is the requisite stable isotope-labeled internal standard (SIL-IS) for the development, validation, and routine execution of quantitative LC-MS/MS assays measuring Salvigenin concentrations in biological matrices (plasma, serum, urine, tissue homogenates). The +9 Da mass differential enables separate MRM channel monitoring with co-elution of analyte and internal standard, correcting for matrix effects that otherwise produce unacceptable assay variability (>15% CV) [1]. This application is mandatory for pharmacokinetic studies supporting Investigational New Drug (IND) applications, clinical trial sample analysis (including the WH-1 ointment clinical pharmacokinetic study, NCT02353273, where Salvigenin was quantified as a component of the investigational product), and any bioequivalence or drug-drug interaction studies involving Salvigenin-containing formulations [2].

Quantification of Salvigenin in Plant Extract Standardization and Phytochemical Quality Control

Salvigenin-d9 serves as the internal standard for the accurate quantification of Salvigenin content in botanical raw materials, herbal extracts, and dietary supplement formulations, including those derived from Salvia species (sage), Achillea wilhelmsii, and Asterohyptis stellulata [1]. The use of isotope dilution mass spectrometry (IDMS) with Salvigenin-d9 enables precise determination of Salvigenin concentrations despite the complex matrix background of crude plant extracts, where co-extracted polyphenols, chlorophyll, and lipids cause severe ion suppression in LC-MS analysis [2]. This application supports botanical drug development, pharmacopeial monograph establishment, and batch-to-batch consistency verification for research-grade Salvigenin procurement [3].

In Vitro Metabolism and Drug-Drug Interaction Studies Involving Salvigenin and UGT Enzymes

For studies investigating the inhibition of intestinal UDP-glucuronosyltransferases UGT1A8 and UGT1A10 by Salvigenin, the procurement of Salvigenin-d9 is essential for quantifying Salvigenin concentrations in incubation media, cell lysates, and transport buffer samples [1]. The distinct UGT inhibition profile of Salvigenin relative to other Scutellaria baicalensis flavones (baicalein, wogonin, scutellarein) precludes the use of alternative deuterated flavone internal standards, which would introduce compound-specific matrix effect biases and compromise the accuracy of inhibitor concentration measurements in Caco-2 monolayer transport and metabolism assays [2].

Metabolic Syndrome and Mitochondrial Function Research Requiring Salvigenin Quantification

Salvigenin-d9 enables the precise quantification of Salvigenin in cell culture media, intracellular fractions, and tissue samples from studies investigating the compound's dual lipid-lowering and mitochondrial stimulatory effects [1]. The unique quantitative activity profile of Salvigenin (22.5% reduction in palmitic acid biosynthesis and 15.4% stimulation of mitochondrial functionality at 30 µM), which was not observed for any co-isolated sesquiterpenoids or flavones from Achillea wilhelmsii, necessitates the use of Salvigenin-d9 as the internal standard to ensure that Salvigenin exposure levels are accurately correlated with the observed metabolic effects [2]. This is particularly critical for dose-response studies and for verifying that the Salvigenin concentrations used in mechanistic assays reflect physiologically or pharmacologically relevant exposure levels [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salvigenin-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.